molecular formula C15H12FNO4 B6393986 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid CAS No. 1261900-05-3

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid

Cat. No.: B6393986
CAS No.: 1261900-05-3
M. Wt: 289.26 g/mol
InChI Key: WMWPNPKLFMNLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a picolinic acid moiety

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(20)11-4-3-9(7-12(11)16)10-5-6-17-13(8-10)14(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWPNPKLFMNLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 4-bromopicolinic acid. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The ethoxycarbonyl group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The picolinic acid moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.

    Esterification: Alcohols in the presence of acid catalysts (e.g., sulfuric acid) can form esters.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can hydrolyze the ester group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)phenylboronic Acid
  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is unique due to the presence of both the picolinic acid moiety and the ethoxycarbonyl-fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in research and industry.

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